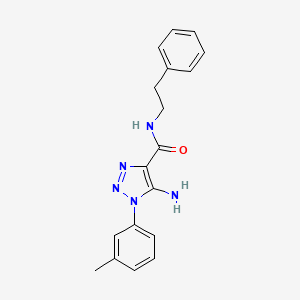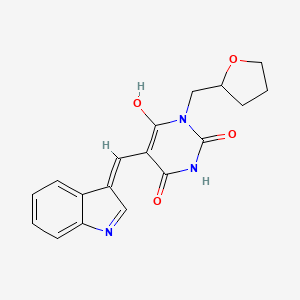![molecular formula C18H20N2O B5973689 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone](/img/structure/B5973689.png)
1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone, also known as MPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPA belongs to the class of compounds known as pyrrolidinones and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor, as well as a modulator of GABA receptors. These effects are thought to be responsible for the wide range of biochemical and physiological effects of 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone has been found to have a wide range of biochemical and physiological effects, including increased locomotor activity, increased heart rate, and increased blood pressure. It has also been found to have anxiogenic effects, as well as effects on cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone in lab experiments is its ability to modulate the activity of GABA receptors, which are involved in a wide range of physiological processes. However, one of the limitations of using 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone in lab experiments is the potential for side effects, such as increased heart rate and blood pressure.
Orientations Futures
There are several future directions for research on 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone, including its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone, as well as its potential for abuse and addiction.
In conclusion, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone, or 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects, including the modulation of GABA receptors and the inhibition of dopamine and norepinephrine reuptake. While there are limitations to using 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone in lab experiments, such as potential side effects, there are also many future directions for research on this compound.
Méthodes De Synthèse
1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone can be synthesized through a variety of methods, including the reaction of 4-methylbenzaldehyde with 4-methylaniline and 2-pyrrolidinone in the presence of a catalyst. This reaction produces 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone as a white crystalline powder, which can be purified through recrystallization.
Applications De Recherche Scientifique
1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including the inhibition of the reuptake of dopamine and norepinephrine, as well as the modulation of the activity of GABA receptors.
Propriétés
IUPAC Name |
3-(4-methylanilino)-1-(4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-3-7-15(8-4-13)19-17-11-12-20(18(17)21)16-9-5-14(2)6-10-16/h3-10,17,19H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISMJAIHYZLILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCN(C2=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylanilino)-1-(4-methylphenyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5973616.png)
![N-[1,1-dimethyl-2-(2-methyl-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B5973624.png)
![N-(2,3-dihydro-1H-inden-1-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5973627.png)

![3-(4-chlorophenyl)-6-[2-oxo-2-(1-piperidinyl)ethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5973645.png)
![3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile](/img/structure/B5973652.png)

![isopropyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5973661.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5973666.png)
![1-(4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenyl)-2-imidazolidinone](/img/structure/B5973676.png)
![4-{2-[2-(3,5-dimethylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5973684.png)
![3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5973690.png)
![N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973704.png)